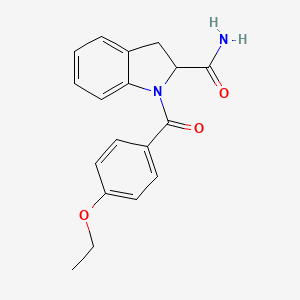

1-(4-乙氧基苯甲酰)吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole-2-carboxamides are a class of compounds that have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole-2-carboxamides can be synthesized according to the seven positions available for substitution on the indole molecule . Several indoleamide analogues have been rationally designed, synthesized, and evaluated for their antitubercular and antitumor activities .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .科学研究应用

皮肤微粒体和细胞溶质水解

由Jewell 等人(2007)进行的一项研究探讨了皮肤微粒体和人类和迷你猪的细胞溶质对对羟基苯甲酸衍生物等对羟基苯甲酸酯的水解。这项研究对于了解此类化合物的皮肤吸收和代谢非常重要,可能包括 1-(4-乙氧基苯甲酰)吲哚-2-羧酰胺等衍生物。

有机合成中的共轭加成

Jones 和 Hirst(1989)展示了烯胺酯的使用,烯胺酯与烯酮和迈克尔受体反应,导致各种产物,包括水解后的羧酸(Jones 和 Hirst,1989)。此过程可能与 1-(4-乙氧基苯甲酰)吲哚-2-羧酰胺等复杂分子的合成有关。

基于罗丹明的化学传感器

Roy 等人(2019)开发了一种基于罗丹明的化合物,用于检测 Zn2+ 和 Al3+ 离子,展示了使用类似的结构框架创建灵敏且选择性的化学传感器的用途(Roy 等人,2019)。

有机反应中的催化

Ha 等人(2015)研究了 Pd(II) 催化的某些炔烃的氧化双环化,这在复杂有机分子的合成中很重要,可能包括 1-(4-乙氧基苯甲酰)吲哚-2-羧酰胺的衍生物(Ha 等人,2015)。

抗高甘油三酯血症剂

Shahwan 等人(2010)合成了 N-(苯甲酰苯基)-1H-吲哚-2-羧酰胺衍生物,并对其降脂作用进行了评估。这些发现突出了此类化合物在治疗高脂血症中的治疗潜力(Shahwan 等人,2010)。

化学中的联芳羧酸

Pi 等人(2018)探索了使用 2-芳基苯甲酸,包括与 1-(4-乙氧基苯甲酰)吲哚-2-羧酰胺结构相似的化合物,对吲哚 C-H 键进行选择性功能化的用途(Pi 等人,2018)。

用于阿尔茨海默病的组蛋白脱乙酰酶抑制剂

Lee 等人(2018)开发了 5-芳基吲哚基取代的异羟肟酸作为组蛋白脱乙酰酶 6 抑制剂,显示出治疗阿尔茨海默病的潜力。这表明 1-(4-乙氧基苯甲酰)吲哚-2-羧酰胺的衍生物可能在神经退行性疾病治疗中得到应用(Lee 等人,2018)。

酸性衍生物的抗过敏活性

Wade 等人(1983)研究了某些杂环化合物的酸性衍生物的抗过敏活性。此研究可能与具有潜在抗过敏特性的 1-(4-乙氧基苯甲酰)吲哚-2-羧酰胺的衍生物相关(Wade 等人,1983)。

新型吲哚酯的生产

Sunayana 等人(2005)报道了球形红细菌从 2-氨基苯甲酸酯生产一种新型吲哚酯,这可能与 1-(4-乙氧基苯甲酰)吲哚-2-羧酰胺等相关化合物的生物合成有关(Sunayana 等人,2005)。

作用机制

Target of Action

It is known that indole derivatives, which include 1-(4-ethoxybenzoyl)indoline-2-carboxamide, bind with high affinity to multiple receptors . This suggests that 1-(4-Ethoxybenzoyl)indoline-2-carboxamide may interact with various targets in the body.

Mode of Action

It is known that indole derivatives can interact with their targets and cause various biological changes . For instance, some indole derivatives have been found to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3), which is crucial for the survival of Mycobacterium tuberculosis .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Ethoxybenzoyl)indoline-2-carboxamide may affect multiple biochemical pathways.

Result of Action

It is known that indole derivatives can exhibit various biological activities, suggesting that 1-(4-ethoxybenzoyl)indoline-2-carboxamide may have multiple effects at the molecular and cellular levels .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-12(8-10-14)18(22)20-15-6-4-3-5-13(15)11-16(20)17(19)21/h3-10,16H,2,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNCQKGQOHINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxybenzoyl)indoline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide](/img/structure/B2686008.png)

![2-Chloro-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]acetamide](/img/structure/B2686015.png)

![benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2686018.png)

![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride](/img/structure/B2686023.png)